Superior Potency of CYP51-IN-6 Against Candida albicans Compared to Fluconazole
CYP51-IN-6 (compound 1f) exhibits a 128-fold increase in antifungal activity against Candida albicans relative to fluconazole, based on a direct comparison of MIC80 values [1]. This substantial potency differential is driven by the compound's enhanced binding interactions with the fungal CYP51 active site, a finding supported by computational docking experiments [1].
| Evidence Dimension | Antifungal activity (MIC80) |
|---|---|
| Target Compound Data | 15.6 ng/mL |
| Comparator Or Baseline | Fluconazole: 1996.8 ng/mL (calculated based on 128-fold difference) |
| Quantified Difference | 128-fold higher activity (MIC80 ratio) |
| Conditions | Broth microdilution assay; Candida albicans |
Why This Matters
This 128-fold potency advantage demonstrates that CYP51-IN-6 is a far more sensitive probe for CYP51 inhibition studies in Candida models, enabling lower dosing in experimental systems and reducing off-target effects.
- [1] Chai X, et al. Design, synthesis, and biological evaluation of novel triazole derivatives as inhibitors of cytochrome P450 14alpha-demethylase. Eur J Med Chem. 2009 May;44(5):1913-20. View Source
